molecular formula C9H11ClO3 B11942745 3-(o-Chlorophenoxy)-1,2-propanediol CAS No. 5112-21-0

3-(o-Chlorophenoxy)-1,2-propanediol

Katalognummer: B11942745
CAS-Nummer: 5112-21-0
Molekulargewicht: 202.63 g/mol
InChI-Schlüssel: UEDJPYLQEIVDLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenoxy)-1,2-propanediol is an organic compound that belongs to the class of chlorophenoxy derivatives It is characterized by the presence of a chlorophenoxy group attached to a propanediol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)-1,2-propanediol typically involves the reaction of 2-chlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophilic attack from the 2-chlorophenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack and the opening of the epoxide ring.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chlorophenoxy)-1,2-propanediol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products are the substituted derivatives, such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenoxy)-1,2-propanediol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, the compound may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenoxy)ethanol: This compound is structurally similar but lacks the additional hydroxyl group present in 3-(2-Chlorophenoxy)-1,2-propanediol.

    1-Heptylthio-3-(2′-chlorophenoxy)-2-propanol: This derivative contains a heptylthio group, which imparts different chemical and physical properties.

Uniqueness

3-(2-Chlorophenoxy)-1,2-propanediol is unique due to its specific structural features, such as the presence of both chlorophenoxy and propanediol moieties

Eigenschaften

CAS-Nummer

5112-21-0

Molekularformel

C9H11ClO3

Molekulargewicht

202.63 g/mol

IUPAC-Name

3-(2-chlorophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11ClO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2

InChI-Schlüssel

UEDJPYLQEIVDLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC(CO)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.